molecular formula C17H20 B3048512 1,5-Diphenylpentane CAS No. 1718-50-9

1,5-Diphenylpentane

Cat. No. B3048512
CAS RN: 1718-50-9
M. Wt: 224.34 g/mol
InChI Key: AZZHCIXSZZXEAS-UHFFFAOYSA-N
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Description

1,5-Diphenylpentane is a chemical compound with the molecular formula C17H20 . It has an average mass of 224.341 Da and a monoisotopic mass of 224.156494 Da .


Molecular Structure Analysis

The molecular structure of 1,5-Diphenylpentane consists of a pentane (five-carbon alkane) backbone with a phenyl (benzene) ring attached to the first and fifth carbons . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1,5-Diphenylpentane has a molecular weight of 224.3407 . Other physical and chemical properties such as boiling point or melting point are not provided in the search results.

Scientific Research Applications

Crystal Structure Analysis

1,5-Diphenylpentane has been studied for its crystal structure, particularly in the form of 1,5-diphenylpentane-1,3,5-trione. This research helps in understanding the molecular and crystalline structures of related compounds, which can be crucial in fields like material science and chemistry (Cea‐Olivares et al., 1987).

Asymmetric Synthesis of Quinoline Derivatives

1,5-Diphenylpentane derivatives have been used in the asymmetric synthesis of quinoline derivatives. These compounds are significant in the development of new pharmaceuticals and potentially useful in various organic syntheses (Sundararajan et al., 2001).

Synthesis of Triaryl-1,5-diketones

Research into the synthesis of 1,5-diphenylpentane derivatives like triaryl-1,5-diketones has been conducted. These compounds have implications in organic chemistry and potential applications in pharmaceuticals (Yin et al., 2019).

Steroid Skeleton Substitute in 5alpha-Reductase Inhibitors

1,5-Diphenylpentane skeleton has been explored as a substitute for the usual steroid skeleton in the design of 5alpha-reductase inhibitors. This research is significant for developing new therapeutic agents, especially in the treatment of conditions like prostate enlargement and hair loss (Hosoda & Hashimoto, 2007).

Cyclomanganation Studies

The compound has been a subject of study in cyclomanganation reactions, which are critical in organometallic chemistry and catalyst development (Tully et al., 2005).

Safety and Hazards

According to the safety data sheet, 1,5-Diphenylpentane is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-phenylpentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZHCIXSZZXEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169166
Record name 1,5-Diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diphenylpentane

CAS RN

1718-50-9
Record name 1,5-Diphenylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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